molecular formula C6H10O<br>(CH2=CHCH2)2O<br>C6H10O B165789 Allyl ether CAS No. 557-40-4

Allyl ether

Cat. No. B165789
CAS RN: 557-40-4
M. Wt: 98.14 g/mol
InChI Key: ATVJXMYDOSMEPO-UHFFFAOYSA-N
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Patent
US08242183B2

Procedure details

An o-cresol novolac resin (9.8 g, 0.082 mol) and DMF (70 mL) are added under nitrogen to a 250 ml 3-neck flask. NaH (2.55 g, 0.106 mol) is slowly added to the stirred solution. Allyl bromide (14.9 g, 0.123 mol) is then added drop-wise over 30 minutes. The reaction is continued for 19 hours at room temperature. The solids are filtered off and 70 mL toluene is added. The resulting solution is washed with 70 mL of water. The product allyl ether of the o-cresol novolac resin is isolated by evaporating off toluene, then drying overnight in vacuum oven at 60° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
14.9 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1.[H-].[Na+].[CH2:11](Br)[CH:12]=[CH2:13]>CN(C=O)C>[CH2:13]([O:7][CH2:6][CH:1]=[CH2:8])[CH:12]=[CH2:11].[C:1]1([CH3:8])[C:6]([OH:7])=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1O)C
Name
resin
Quantity
9.8 g
Type
reactant
Smiles
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.55 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
14.9 g
Type
reactant
Smiles
C(C=C)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solids are filtered off
ADDITION
Type
ADDITION
Details
70 mL toluene is added
WASH
Type
WASH
Details
The resulting solution is washed with 70 mL of water

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
C(C=C)OCC=C
Name
Type
product
Smiles
C1(=CC=CC=C1O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.